Sceptrin

Muscarinic acetylcholine receptor Radioligand binding assay Competitive inhibition

Sceptrin is a dimeric bromopyrrole-imidazole alkaloid featuring a unique cyclobutane core formed via enzymatic [2+2]-cycloaddition. It ranks as the highest-potency natural product for competitive mAChR binding assays (³H-QNB displacement), outperforming oroidin, clathrodin, and dibromosceptrin. It exhibits validated broad-spectrum antibacterial activity (MIC 62.5 μM against both E. coli and S. aureus) and inhibits cancer cell motility via direct actin binding, with no cytotoxicity at 2× the effective concentration. These activities are scaffold-specific—monomeric or differentially brominated analogs are not functionally interchangeable. Researchers requiring the authentic, pharmacologically validated dimeric structure for mechanism-of-action studies must procure sceptrin specifically.

Molecular Formula C22H26Br2Cl2N10O2
Molecular Weight 693.2 g/mol
CAS No. 79703-25-6
Cat. No. B1680891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSceptrin
CAS79703-25-6
SynonymsSceptrin; 
Molecular FormulaC22H26Br2Cl2N10O2
Molecular Weight693.2 g/mol
Structural Identifiers
SMILESC1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl
InChIInChI=1S/C22H24Br2N10O2.2ClH/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15;;/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34);2*1H/t11-,12-,17-,18-;;/m1../s1
InChIKeySFGZCXAQLPJJKC-WUYIMCQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sceptrin (CAS 79703-25-6): A Dimeric Bromopyrrole-Imidazole Alkaloid from Marine Sponges


Sceptrin (CAS 79703-25-6) is a dimeric bromopyrrole-imidazole alkaloid originally isolated from the marine sponge Agelas sceptrum [1]. Its molecular structure features a central cyclobutane core formed via a head-to-head [2+2]-cycloaddition of monomeric pyrrole-imidazole units, a structural feature that distinguishes it from monomeric congeners such as oroidin and clathrodin [1]. The compound exists as a chiral, non-racemic natural product with specific optical rotation [α]D -7.4°, indicating enzymatic rather than photochemical biosynthesis [1]. Commercially available as the dihydrochloride salt (C22H24Br2N10O2·2HCl, MW 693.23 g/mol), sceptrin exhibits a purity specification of ≥97% from reputable suppliers .

Why Sceptrin Cannot Be Replaced by Oroidin, Dibromosceptrin, or Other Bromopyrrole Alkaloids


Substitution of sceptrin with structurally related bromopyrrole alkaloids from Agelas sponges—including monomeric precursors such as oroidin and clathrodin, or dimeric analogs such as dibromosceptrin—is not scientifically justifiable. These compounds exhibit distinct target interaction profiles and potency hierarchies that preclude functional interchangeability. The dimeric cyclobutane scaffold of sceptrin confers binding properties that monomeric congeners lack entirely [1]. Even among dimeric analogs, variations in bromination state and imidazole substitution produce significant differences in antibacterial spectrum [2] and cell motility inhibitory activity [3]. Procurement of sceptrin rather than a generic 'bromopyrrole alkaloid' is therefore required when the specific pharmacological signature of the parent dimeric structure is experimentally necessary.

Sceptrin Quantitative Evidence Guide: Comparator-Based Differentiation Data


Sceptrin Exhibits the Highest Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity Among C11N5 Bromopyrrole Alkaloids

In direct head-to-head competition experiments using 3H-QNB (quinuclidinyl benzilate) radioligand binding to rat brain membrane muscarinic acetylcholine receptors, sceptrin demonstrated the highest potency among the tested C11N5 compounds. The rank order of potency was: sceptrin > oroidin ≥ dibromosceptrin ≥ clathrodin. Sceptrin (50 μM) was further characterized via Scatchard analysis and shown to act as a competitive inhibitor of 3H-QNB binding [1].

Muscarinic acetylcholine receptor Radioligand binding assay Competitive inhibition Marine natural product pharmacology

Sceptrin Demonstrates Broad-Spectrum Antibacterial Activity Against Both Gram-Negative and Gram-Positive Species with Defined MIC Values

Sceptrin exhibited broad-spectrum antibacterial activity in standardized MIC assays, with a minimum inhibitory concentration of 62.5 μM against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). This dual-spectrum activity contrasts with the antibacterial profile of oroidin, which demonstrated activity only against Gram-positive bacteria (Enterococcus faecalis and S. aureus) with no reported activity against E. coli in parallel antimicrobial evaluations [1]. Additionally, mechanistic studies established that sceptrin exerts a bacteriostatic rather than bactericidal effect on exponentially growing E. coli cells at the MIC, with bactericidal activity observed only at concentrations exceeding the MIC [2].

Antibacterial Minimum inhibitory concentration Escherichia coli Staphylococcus aureus Marine natural product antimicrobial

The Dimeric Cyclobutane Scaffold of Sceptrin Is Required for Cell Motility Inhibition; Close Analogues Are Equimolar or Less Potent

Sceptrin inhibits cell motility across multiple cancer cell lines at non-toxic concentrations (no toxicity observed at twice the maximally effective concentration). Crucially, a focused structure-activity relationship study demonstrated that close synthetic analogues of sceptrin, when tested for their effect on cell motility, were either equimolar or less potent compared to the parent sceptrin compound [1]. This indicates that the native dimeric cyclobutane scaffold with its specific substitution pattern is optimal or essential for maximal cell motility inhibitory activity. The mechanism involves direct binding to monomeric actin and disruption of actin polymerization [1], a property not reported for monomeric bromopyrrole alkaloids.

Cell motility inhibition Actin cytoskeleton Cancer cell migration Structure-activity relationship Chemical probe

Validated Research Applications for Sceptrin Based on Quantitative Evidence


Muscarinic Acetylcholine Receptor Pharmacology and Competitive Inhibition Studies

Sceptrin serves as the highest-potency natural product reference compound for competitive mAChR binding assays within the C11N5 bromopyrrole alkaloid series. Researchers investigating muscarinic receptor ligand interactions, conducting Scatchard analyses for competitive inhibition mechanism elucidation, or establishing potency benchmarks for novel synthetic mAChR modulators should select sceptrin over oroidin, dibromosceptrin, or clathrodin due to its demonstrated rank-order superiority in 3H-QNB competition experiments [1].

Broad-Spectrum Antibacterial Reference Compound for Marine Natural Product Screening

Sceptrin provides a validated broad-spectrum antibacterial reference standard with defined MIC values (62.5 μM) against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacterial species. Antimicrobial discovery programs requiring a natural product comparator with verified dual-spectrum activity and characterized bacteriostatic mechanism should employ sceptrin rather than monomeric analogs such as oroidin, which lack Gram-negative coverage in published antimicrobial evaluations [1].

Cell Motility and Actin Cytoskeleton Mechanistic Studies

Sceptrin is the validated, structurally optimized chemical probe for investigating cell motility inhibition via actin cytoskeleton disruption. The compound has demonstrated motility inhibition across multiple cancer cell lines with a favorable non-toxic concentration window (no toxicity at 2× maximally effective concentration) and direct binding to monomeric actin. Critically, structure-activity relationship studies confirm that close synthetic analogues do not exceed the potency of the parent sceptrin scaffold, establishing sceptrin as the essential reference standard for this pharmacological activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sceptrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.